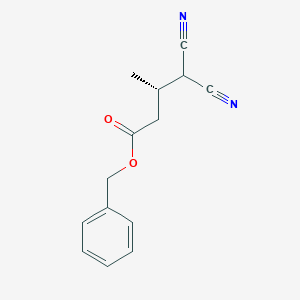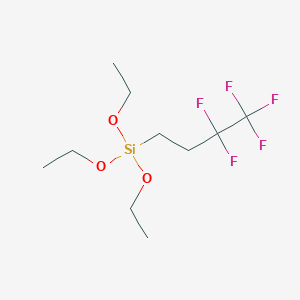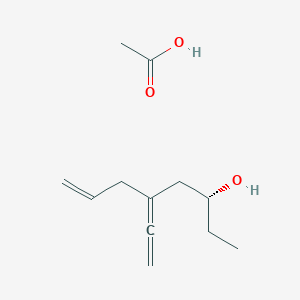
CID 71419825
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71419825 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of CID 71419825 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:
Synthetic Routes: The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions.
Reaction Conditions: These reactions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production: In an industrial setting, the production of this compound would involve large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound at a commercial scale.
Chemical Reactions Analysis
CID 71419825 undergoes various types of chemical reactions, which can be broadly categorized as follows:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but generally include various functionalized derivatives of the original compound.
Scientific Research Applications
CID 71419825 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an inhibitor or activator of specific biological pathways.
Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which CID 71419825 exerts its effects involves specific molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: These interactions can lead to changes in cellular signaling pathways, affecting processes such as cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
CID 71419825 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include CID 12345678 and CID 87654321.
Uniqueness: What sets this compound apart is its specific binding affinity to certain molecular targets and its unique reactivity under various conditions.
Properties
CAS No. |
821782-71-2 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-4-7-9(5-2)8-10(11)6-3;1-2(3)4/h4,10-11H,1-2,6-8H2,3H3;1H3,(H,3,4)/t10-;/m1./s1 |
InChI Key |
NAUKPDHWHQLPCS-HNCPQSOCSA-N |
Isomeric SMILES |
CC[C@H](CC(=C=C)CC=C)O.CC(=O)O |
Canonical SMILES |
CCC(CC(=C=C)CC=C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
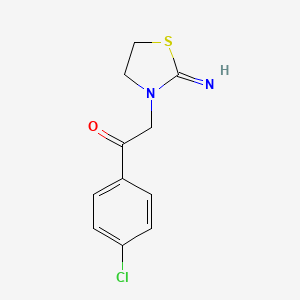
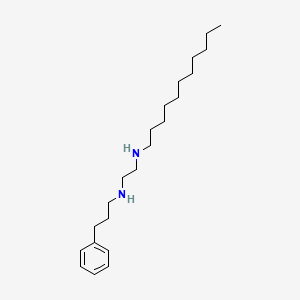
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
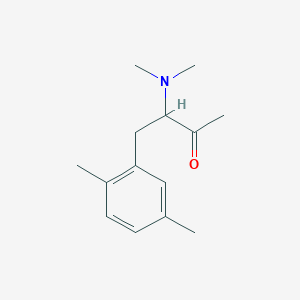
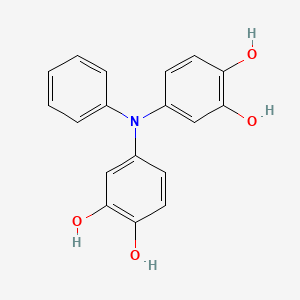
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)

![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
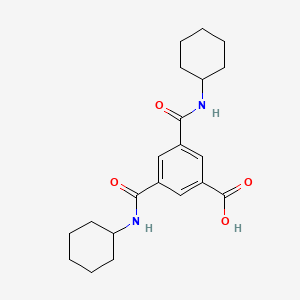
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
